5-Fluoropentyl-3-pyridinoylindole (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoropentyl-3-pyridinoylindole is a synthetic cannabinoid (CB) which shares the aminopentylindole structure of potent CBs like JWH 018. This compound has a novel pyridinoyl group replacing the more common naphthoyl group found in WIN 55,212-2 and related JWH compounds. It also contains an alkyl-terminal fluoro group, which commonly enhances binding to both the central CB1 and peripheral CB2 receptor. The physiological and toxicological properties of this compound are not known, although it has been detected in herbal mixtures. This product is intended for forensic and research applications.

Wissenschaftliche Forschungsanwendungen

Metabolism and Identification in Human Hepatocytes

- Metabolic Pathways : 5-Fluoropentyl-3-pyridinoylindole undergoes extensive metabolism, primarily through ester hydrolysis, yielding a variety of pentylindole-3-carboxylic acid metabolites. Oxidative pathways, possibly with glucuronidation, are also significant (Wohlfarth et al., 2014).

Chemical Synthesis and Characterization

- Synthesis Methods : The chemical synthesis of compounds related to 5-Fluoropentyl-3-pyridinoylindole involves reactions such as liquid coupling, with various analytical methods like NMR and mass spectrometry used for structural characterization (Xiong Jing, 2010).

Conformational Analysis

- Molecular Conformations : Investigations into the conformations of 3-pyridinoyl indoles, as intermediates of 5-fluoropentyl-3-pyridinoyl indole, revealed that these compounds exist in s-trans conformers, with varying degrees of planarity or twist depending on the substitution pattern (Takahashi et al., 2019).

Electrochemical Applications

- Electrochemical Charge Storage : Fluorine-substituted polyindoles, including compounds related to 5-fluoropentyl-3-pyridinoylindole, demonstrate promising electrochemical properties for use as charge storage materials, exhibiting high specific capacitance and stability (Wang et al., 2019).

Pharmacological Research

- Differential Effects of Fluorinated Analogs : Studies comparing fluorinated analogs of synthetic cannabinoids, including 5-fluoropentyl-3-pyridinoylindole derivatives, show that these compounds can produce distinct metabolic profiles compared to their non-fluorinated counterparts. These findings have implications for pharmacokinetics and drug testing (Wohlfarth et al., 2015).

Eigenschaften

Produktname |

5-Fluoropentyl-3-pyridinoylindole (hydrochloride) |

|---|---|

Molekularformel |

C19H19FN2O · HCl |

Molekulargewicht |

346.8 |

InChI |

InChI=1S/C19H19FN2O.ClH/c20-10-4-1-5-12-22-14-17(16-8-2-3-9-18(16)22)19(23)15-7-6-11-21-13-15;/h2-3,6-9,11,13-14H,1,4-5,10,12H2;1H |

InChI-Schlüssel |

SFXRCSSPYNUKND-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC=CN=C1)C2=CN(CCCCCF)C3=C2C=CC=C3.Cl |

Synonyme |

(1-(5-fluoropentyl)-1H-indol-3-yl)(pyridin-3-yl)methanone, monohydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

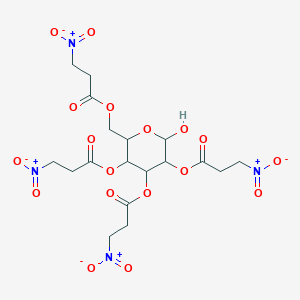

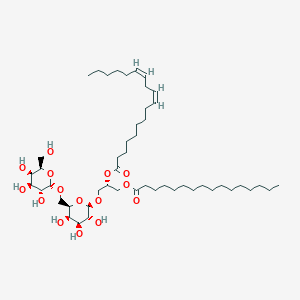

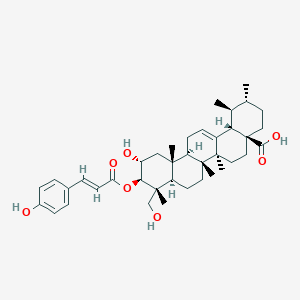

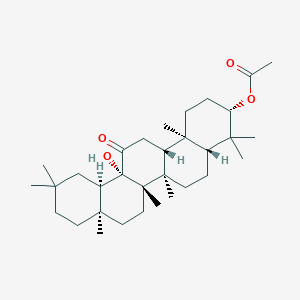

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.